molecular formula C11H11N5O3 B4322859 4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID

4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID

Cat. No.: B4322859
M. Wt: 261.24 g/mol
InChI Key: FFUFBQHOMOYAMK-UHFFFAOYSA-N
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Description

4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be applied to a variety of nitriles, including aromatic nitriles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro compounds, while reduction can yield amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID is unique due to its specific structure, which combines a tetrazole ring with a benzoic acid moiety. This combination allows it to exhibit properties of both components, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[3-(tetrazol-1-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-10(5-6-16-7-12-14-15-16)13-9-3-1-8(2-4-9)11(18)19/h1-4,7H,5-6H2,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUFBQHOMOYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOIC ACID

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